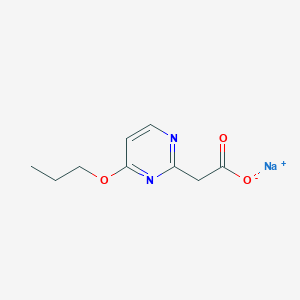

Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(4-propoxypyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDUOOGFPBTYKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Sodium 2 4 Propoxypyrimidin 2 Yl Acetate

Retrosynthetic Dissection and Strategic Precursor Selection

A logical retrosynthetic analysis of Sodium 2-(4-propoxypyrimidin-2-yl)acetate (I) begins by disconnecting the sodium salt to its corresponding carboxylic acid, 2-(4-propoxypyrimidin-2-yl)acetic acid (II). The propoxy ether linkage can be retrosynthetically cleaved via an etherification reaction, leading to a key intermediate, 2-(4-hydroxypyrimidin-2-yl)acetic acid (III) or a suitably protected derivative, and a propyl halide. Alternatively, a palladium-catalyzed cross-coupling approach would disconnect at the same C-O bond, suggesting a precursor like 2-(4-halopyrimidin-2-yl)acetic acid (IV) and propanol (B110389).

Further disconnection of the acetic acid side chain from the pyrimidine (B1678525) ring at the C2 position is a plausible step, although synthetically challenging to perform on a pre-formed ring without specific activation. A more practical approach involves constructing the pyrimidine ring with the acetic acid or a precursor moiety already in place. This leads to precursors such as a substituted guanidine (B92328) and a β-keto ester derivative bearing the acetate (B1210297) group.

| Target Molecule/Intermediate | Precursor 1 | Precursor 2 | Synthetic Transformation |

| This compound (I) | 2-(4-propoxypyrimidin-2-yl)acetic acid (II) | Sodium Hydroxide (B78521) | Salt Formation |

| 2-(4-propoxypyrimidin-2-yl)acetic acid (II) | 2-(4-hydroxypyrimidin-2-yl)acetic acid (III) | Propyl halide | Williamson Ether Synthesis |

| 2-(4-propoxypyrimidin-2-yl)acetic acid (II) | 2-(4-halopyrimidin-2-yl)acetic acid (IV) | Propanol | Palladium-Catalyzed C-O Coupling |

| 2-(4-hydroxypyrimidin-2-yl)acetic acid (III) | Guanidine | Diethyl 3-oxopentanedioate | Cyclocondensation |

Synthesis of the Pyrimidine Core

The formation of the central pyrimidine scaffold is a critical step in the synthesis of this compound. Cyclocondensation reactions are a common and effective method for constructing the pyrimidine ring from acyclic precursors.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The Prinzbach-type pyrimidine synthesis offers a direct route to the 2,4-dihydroxypyrimidine core. A plausible approach for synthesizing the key intermediate, 2-(4-hydroxypyrimidin-2-yl)acetic acid, involves the cyclocondensation of guanidine or a related amidine with a β-dicarbonyl compound already possessing the acetic acid side chain. For instance, the reaction of guanidine with diethyl 3-oxopentanedioate would, after hydrolysis, yield a 2-amino-4-hydroxypyrimidine-6-acetic acid derivative. While not the exact target, this illustrates the general strategy.

A more direct, albeit potentially lower-yielding, approach would be the condensation of a precursor containing the C2-acetate moiety with a three-carbon unit. However, the former strategy of incorporating the acetate group into the dicarbonyl component is generally more synthetically viable.

Table of Cyclocondensation Precursors

| Amidine Component | Dicarbonyl Component | Resulting Pyrimidine Core |

|---|---|---|

| Guanidine | Diethyl 3-oxopentanedioate | 2-Amino-4-hydroxy-pyrimidine-6-acetic acid ester |

Regioselective Functionalization of Pyrimidine Scaffolds

Once the pyrimidine core is formed, regioselective functionalization is crucial to introduce the desired substituents at the correct positions. Pyrimidine rings are electron-deficient, which makes them susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2, C4, and C6 positions when activated by appropriate leaving groups like halogens. mdpi.com

The reactivity of these positions can be influenced by the electronic nature of existing substituents. For instance, the presence of a hydroxyl group at C4 can direct subsequent reactions. The inherent reactivity differences between the C2 and C4 positions are also exploited. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in many pyrimidine systems. mdpi.com This inherent regioselectivity is a key consideration in the synthetic design.

Introduction of the Propoxy Moiety

With the 2-(4-hydroxypyrimidin-2-yl)acetic acid intermediate in hand, the next critical step is the introduction of the propoxy group at the C4 position. This can be achieved through classical etherification methods or modern cross-coupling strategies.

Etherification Reactions

The Williamson ether synthesis is a well-established and widely used method for forming ether linkages. This reaction involves the deprotonation of an alcohol (in this case, the 4-hydroxy group of the pyrimidine) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

In the context of synthesizing 2-(4-propoxypyrimidin-2-yl)acetic acid, the 4-hydroxy group of 2-(4-hydroxypyrimidin-2-yl)acetic acid would be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyrimid-4-olate. This nucleophile would then be reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired propoxy ether via an SN2 reaction. The choice of base and solvent is critical to ensure efficient reaction and minimize potential side reactions.

Table of Williamson Ether Synthesis Components

| Substrate | Base | Alkylating Agent | Solvent |

|---|---|---|---|

| 2-(4-hydroxypyrimidin-2-yl)acetic acid ester | Sodium Hydride (NaH) | 1-Bromopropane | Tetrahydrofuran (THF) |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Propoxy Linkages

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds. While more commonly employed for the synthesis of aryl ethers from phenols and aryl halides, this methodology can be adapted for heterocyclic systems.

This approach would typically involve a precursor such as ethyl 2-(4-chloropyrimidin-2-yl)acetate. This halogenated pyrimidine could then be coupled with propanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often being preferred for C-O bond formation. This method offers an alternative to the classical Williamson ether synthesis and may provide advantages in terms of substrate scope and reaction conditions.

Table of Palladium-Catalyzed C-O Coupling Components

| Pyrimidine Substrate | Alcohol | Palladium Catalyst | Ligand | Base |

|---|---|---|---|---|

| Ethyl 2-(4-chloropyrimidin-2-yl)acetate | n-Propanol | Pd(OAc)2 or Pd2(dba)3 | Buchwald-type phosphine ligands | Sodium tert-butoxide |

Following the successful synthesis of 2-(4-propoxypyrimidin-2-yl)acetic acid, the final step to obtain the target compound is a simple acid-base reaction. Treatment of the carboxylic acid with one equivalent of sodium hydroxide or sodium bicarbonate in a suitable solvent, followed by removal of the solvent, would yield this compound.

Elaboration of the Acetate Side Chain

The acetate side chain, -CH₂COOH, is a key functional group that allows for a variety of chemical transformations, enabling the synthesis of various derivatives.

The carboxylic acid functional group of the parent acid, 2-(4-propoxypyrimidin-2-yl)acetic acid, can readily undergo esterification. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com

The general reaction is as follows: R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R is the 2-(4-propoxypyrimidin-2-yl)methyl group)

This pathway allows for the synthesis of a wide range of alkyl and aryl esters, which can be useful as intermediates or as compounds with modified physicochemical properties.

The reverse reaction, hydrolysis, can be achieved by treating the ester with water in the presence of either an acid or a base. Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process that drives the reaction to completion, yielding the carboxylate salt (e.g., this compound) and the corresponding alcohol. Acid-catalyzed hydrolysis is an equilibrium process and is the microscopic reverse of the Fischer esterification. nih.gov

Table 1: Examples of Esters Derived from 2-(4-propoxypyrimidin-2-yl)acetic Acid

| Alcohol (R'-OH) | Resulting Ester Name | Ester Formula |

| Methanol | Methyl 2-(4-propoxypyrimidin-2-yl)acetate | C₁₀H₁₂N₂O₃ |

| Ethanol | Ethyl 2-(4-propoxypyrimidin-2-yl)acetate | C₁₁H₁₄N₂O₃ |

| Isopropanol | Isopropyl 2-(4-propoxypyrimidin-2-yl)acetate | C₁₂H₁₆N₂O₃ |

| Benzyl alcohol | Benzyl 2-(4-propoxypyrimidin-2-yl)acetate | C₁₆H₁₆N₂O₃ |

The carbonyl group of the acetate side chain is a versatile handle for further chemical modifications. The carboxylic acid can be converted into more reactive derivatives, such as acid chlorides or activated esters, to facilitate reactions.

Amide Formation: A primary transformation is the conversion to an amide. This is typically achieved by first activating the carboxylic acid with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBT), followed by the addition of a primary or secondary amine. mdpi.com This method allows for the formation of a diverse library of amide derivatives.

Reduction: The carboxylic acid or its corresponding ester can be reduced to the primary alcohol, 2-(4-propoxypyrimidin-2-yl)ethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then serve as a starting material for further functionalization.

Ketone Synthesis: While less direct, the carboxylic acid can be converted into a ketone. One common route involves reacting the acid with an organolithium reagent (R'-Li). This typically requires careful control of stoichiometry and temperature to prevent the reaction from proceeding to the tertiary alcohol. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which then reacts cleanly with Grignard or organolithium reagents to yield a ketone.

Formation of the Sodium Salt

The formation of this compound is a straightforward acid-base neutralization reaction. The parent carboxylic acid, 2-(4-propoxypyrimidin-2-yl)acetic acid, is treated with a stoichiometric amount of a suitable sodium base.

Common bases used for this transformation include:

Sodium Hydroxide (NaOH): A strong base that readily deprotonates the carboxylic acid. The reaction is typically performed in an aqueous or alcoholic solution.

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): Milder bases that are also effective for forming the salt. Their use is often accompanied by the evolution of carbon dioxide gas.

The reaction is typically rapid and proceeds to completion. The resulting sodium salt is an ionic compound and often exhibits higher water solubility compared to the parent carboxylic acid. The product can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced energy sources can be employed.

Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. eurekaselect.com In the context of synthesizing the pyrimidine core of the target molecule, microwave heating can significantly reduce reaction times compared to conventional heating methods. tandfonline.com For instance, the Biginelli or similar multi-component reactions used to construct the pyrimidine ring often require long reflux times, which can be shortened from hours to minutes under microwave irradiation. researchgate.netfoliamedica.bg This rapid, intense heating of polar substances can lead to higher yields and cleaner reaction profiles. tandfonline.com The synthesis of various pyrimidine and fused-pyrimidine derivatives has been shown to be highly efficient using this technique. nih.gov

Ultrasound irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to enhance chemical reactivity. nih.gov The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. This technique has been successfully applied to the synthesis of pyrimidine derivatives, resulting in shorter reaction times, higher yields, and milder conditions compared to conventional methods. nih.govnih.govdntb.gov.ua Ultrasound can promote various cyclocondensation and multicomponent reactions involved in the formation of the pyrimidine scaffold, often providing purer products and simplifying work-up procedures. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Pyrimidine Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Irradiated |

| Energy Transfer | Conduction/Convection (Slow, inefficient) | Dielectric Heating (Rapid, direct) | Acoustic Cavitation (Localized high energy) |

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |

| Reaction Conditions | Often harsh, high temperatures | Can be mild, controlled pressure | Often mild, ambient temperature |

| Key Advantages | Simple setup | Speed, higher yields, cleaner reactions | Energy efficiency, high yields, mild conditions |

Electrochemical Synthesis Approaches

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. While direct electrochemical synthesis of this compound has not been extensively documented, analogous electrochemical transformations on pyrimidine cores suggest plausible routes. These approaches typically involve the direct functionalization of C-H bonds, providing a highly atom-economical strategy.

Recent advancements in electrochemistry have enabled the regioselective C(sp2)-H functionalization of heterocyclic compounds, including pyrimidine derivatives. chemrxiv.org For instance, the electrochemical selenylation of pyrazolo[1,5-a]pyrimidines at the C3 position has been successfully demonstrated. chemrxiv.org This methodology utilizes graphite (B72142) electrodes in an undivided cell and avoids the use of chemical oxidants, highlighting the green credentials of electrosynthesis. chemrxiv.org A similar strategy could be envisioned for the introduction of an acetate moiety onto a 4-propoxypyrimidine (B13103980) scaffold.

Another relevant electrochemical approach is C-H amination. Studies have shown that the electrochemical oxidation of aromatic compounds in the presence of pyridine (B92270) can lead to the formation of N-arylpyridinium ions, which can then react with nucleophiles. nih.govacs.org This principle could be adapted for the synthesis of the target compound by employing a suitable acetate precursor as the nucleophile.

The key parameters influencing the success of such electrochemical syntheses include the choice of electrode material, supporting electrolyte, solvent system, and the applied potential or current. Optimization of these parameters would be crucial to achieve high selectivity and yield for the desired 2-substituted pyrimidine.

Table 1: Overview of Potential Electrochemical Approaches for Pyrimidine Functionalization

| Electrochemical Method | General Principle | Potential Application for Target Compound | Key Advantages | Illustrative Reference |

|---|---|---|---|---|

| Direct C-H Acetoxylation | Anodic oxidation of the pyrimidine ring to generate a reactive intermediate, followed by trapping with an acetate source. | Direct introduction of the acetate group at the C2 position of 4-propoxypyrimidine. | High atom economy, avoids pre-functionalization. | General principles of electrochemical C-H functionalization. |

| Oxidative Coupling | Electrochemical generation of a radical species from an acetate precursor, which then adds to the pyrimidine ring. | Formation of the C-C bond between the pyrimidine C2 and the acetate group. | Mild reaction conditions, potential for high regioselectivity. | Analogy to other electrochemical C-H functionalizations. |

Catalytic Systems and Ligand Design

Catalytic methods, particularly those employing transition metals, are powerful tools for the synthesis of functionalized pyrimidines. Palladium- and copper-based catalytic systems have been extensively used for the formation of C-C bonds at the 2-position of the pyrimidine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for the synthesis of 2-aryl/heteroaryl pyrimidines. epa.govlookchem.com This approach would involve the coupling of a 2-halo-4-propoxypyrimidine with a suitable organoboron reagent bearing the acetate moiety. The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium precursor, the base, the solvent, and, crucially, the ligand coordinated to the palladium center.

Ligand design plays a pivotal role in tuning the reactivity and selectivity of the metal catalyst. For palladium-catalyzed cross-coupling, phosphine-based ligands are commonly employed. The steric and electronic properties of the phosphine ligand can be modified to enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition of the aryl halide to the palladium(0) center.

Copper-catalyzed reactions also offer a viable route for the synthesis of substituted pyrimidines. mdpi.com These systems can catalyze the cyclization of various precursors to form the pyrimidine ring or be used in cross-coupling reactions. The design of ligands for copper catalysts often involves nitrogen- or oxygen-based chelating molecules that can stabilize the copper center and modulate its reactivity.

While the direct catalytic synthesis of this compound is not explicitly described in the literature, the general principles of catalytic C-C bond formation and ligand design provide a clear framework for developing such a synthesis. A hypothetical approach could involve a palladium-catalyzed coupling of 2-chloro-4-propoxypyrimidine (B3387517) with a protected form of sodium acetate, such as a silyl (B83357) ketene (B1206846) acetal, followed by deprotection.

Table 2: Representative Catalytic Systems for the Synthesis of 2-Substituted Pyrimidines

| Catalyst System | Ligand Type | Reaction Type | Potential Substrates for Target Synthesis | Illustrative Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Suzuki-Miyaura Coupling | 2-Bromo-4-propoxypyrimidine and an acetate-bearing boronic acid derivative. | epa.govlookchem.com |

| Pd(dba)₂ / Buchwald-type ligand | Biaryl phosphines | Cross-coupling | 2-Chloro-4-propoxypyrimidine and a suitable acetate nucleophile. | General principles of palladium catalysis. |

| CuI / Phenanthroline | N-chelating ligands | Ullmann-type Coupling | 2-Iodo-4-propoxypyrimidine and sodium acetate. | General principles of copper catalysis. |

The rational design of ligands is a key aspect of modern catalysis. nih.gov For the synthesis of a specific target molecule like this compound, the ligand would need to be tailored to promote the desired bond formation efficiently and with high selectivity, while minimizing side reactions. This often involves a screening process where a library of ligands with varying steric and electronic properties is tested to identify the optimal catalyst system.

Mechanistic Pharmacological and Biological Investigations Preclinical Focus

In Vitro Biological Activity Profiling

The in vitro evaluation of a compound is a critical first step in understanding its pharmacological properties. This involves a series of standardized assays to determine its effects on specific biological targets.

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively bind to and inhibit the activity of a specific enzyme. The therapeutic action of many drugs, particularly anti-inflammatory agents, is achieved through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in maintaining gastrointestinal and renal homeostasis, and COX-2, which is inducible and primarily expressed at sites of inflammation. researchgate.netnih.gov The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are linked to COX-2 inhibition, while adverse effects like gastrointestinal issues are often due to COX-1 inhibition. nih.govmedcentral.com Therefore, assessing a compound's selectivity for COX-2 over COX-1 is crucial.

Based on available research, specific inhibitory concentration (IC50) values for Sodium 2-(4-propoxypyrimidin-2-yl)acetate against COX-1 and COX-2 are not publicly documented.

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| COX-1 | Data Not Available | Data Not Available |

| COX-2 | Data Not Available |

Protein kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govmdpi.com Inhibition of VEGFR-2 is a major therapeutic strategy in oncology. nih.govbmbreports.org

There is currently no specific published data detailing the inhibitory activity of this compound against VEGFR-2 or other protein kinases.

| Kinase Target | Inhibitory Activity (e.g., IC50) |

|---|---|

| VEGFR-2 | Data Not Available |

| Other Protein Kinases | Data Not Available |

Inhibition of digestive enzymes is a therapeutic strategy for managing metabolic disorders. For example, α-glucosidase inhibitors can delay carbohydrate digestion, which is beneficial in managing type 2 diabetes. nih.govmdpi.com Lipase (B570770) inhibitors reduce the absorption of dietary fats and can be used in the management of obesity. nih.govnih.gov

Specific data on the inhibitory effects of this compound on digestive enzymes such as α-glucosidase, maltase, or lipase are not available in the reviewed literature.

| Digestive Enzyme | Inhibitory Activity (e.g., IC50) |

|---|---|

| α-glucosidase | Data Not Available |

| Maltase | Data Not Available |

| Lipase | Data Not Available |

Beyond the primary targets, a compound's activity against other enzymes can reveal additional therapeutic potential or side effects. Angiotensin-Converting Enzyme (ACE) is a key component of the renin-angiotensin system, and its inhibition is a major strategy for treating hypertension. nih.gov Prostaglandin (B15479496) synthase is another term for cyclooxygenase, the inhibition of which is central to the action of many anti-inflammatory drugs. nih.gov

No specific research findings were identified regarding the inhibitory activity of this compound against Angiotensin-Converting Enzyme or Prostaglandin Synthase.

| Enzyme Target | Inhibitory Activity (e.g., IC50) |

|---|---|

| Angiotensin-Converting Enzyme (ACE) | Data Not Available |

| Prostaglandin Synthase | Data Not Available |

Receptor binding assays are used to determine if a compound binds to a specific receptor, while functional assays assess whether this binding results in an agonistic or antagonistic effect. This profiling is essential for understanding the full pharmacological spectrum of a new chemical entity.

A review of the scientific literature did not yield any specific data on receptor binding or functional assay results for this compound.

Cellular Pathway Modulation

Several studies have highlighted the anti-angiogenic potential of pyrimidine (B1678525) derivatives, often through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). ekb.egekb.eg The pyrimidine scaffold is considered a valuable pharmacophoric unit in the design of VEGFR-2 inhibitors. ekb.eg For instance, trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as a novel class of compounds that potently inhibit angiogenesis, in part by inhibiting endothelial cell proliferation. researchgate.net Another study on pyrazolo[4,3-d]pyrimidine derivatives identified them as promising for the development of novel CDK inhibitors with anti-angiogenic properties. nih.gov

Table 5: Anti-Angiogenic Activity of Select Pyrimidine Derivatives

| Compound Class | Target/Pathway | Key Finding |

| Pyrimidine derivatives | VEGFR-2 | Act as potent inhibitors. ekb.egekb.eg |

| Trisubstituted pyrazolo[4,3-d]pyrimidines | Endothelial Cell Proliferation | Potent inhibition of angiogenesis. researchgate.net |

| Pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | Inhibit CDKs, leading to anti-angiogenic effects. nih.gov |

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their modulation of key inflammatory mediators. nih.gov Research has shown that some pyrimidine derivatives can selectively inhibit cyclooxygenase-2 (COX-2) over COX-1, which is a desirable characteristic for anti-inflammatory agents. gsconlinepress.commdpi.com This selective inhibition leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2). nih.gov Indeed, some polysubstituted pyrimidines have demonstrated potent inhibition of PGE2 generation from COX enzymes in preclinical models. nih.gov Furthermore, the anti-inflammatory mechanisms of pyrimidine derivatives can also involve the suppression of the NF-κB signaling pathway. gsconlinepress.com

Table 6: Modulation of Inflammatory Pathways by Select Pyrimidine Derivatives

| Compound Class | Target/Pathway | Key Finding |

| Pyrimidine derivatives | COX-2 | Selective inhibition over COX-1. gsconlinepress.commdpi.com |

| Polysubstituted pyrimidines | PGE2 Synthesis | Potent suppression of PGE2 generation. nih.gov |

| Pyrimidine derivatives | NF-κB Signaling | Inhibition of this key inflammatory pathway. gsconlinepress.com |

Cell Cycle Regulation and Apoptosis Induction in In Vitro Models (e.g., Cancer Cell Lines)

There is currently no publicly available scientific literature detailing the effects of this compound on cell cycle regulation or its potential to induce apoptosis in in vitro cancer cell line models. Research into how this compound may influence the proliferation of cancer cells, potentially through the arrest of the cell cycle at various checkpoints or the activation of programmed cell death pathways, has not been reported.

Neuroprotective Mechanisms and Oxidative Stress Pathways

Investigations into the neuroprotective capabilities of this compound are not present in the available scientific record. Consequently, there is no information regarding its potential mechanisms of action in protecting nerve cells or its interaction with oxidative stress pathways, which are often implicated in neurodegenerative conditions.

Antimicrobial Activity Evaluation against Specific Microorganisms

There are no published studies evaluating the antimicrobial properties of this compound. Data concerning its efficacy against specific pathogenic bacteria or fungi, including details on minimum inhibitory concentrations (MICs) or its spectrum of activity, are not available. While the antimicrobial properties of simpler compounds like sodium acetate (B1210297) have been studied, these findings are not applicable to the more complex structure of this compound. nih.gov

Preclinical In Vivo Studies in Relevant Animal Models

Investigation of Pharmacological Effects in Disease Models (e.g., Rodent Models of Inflammation, Depression, Angiogenesis)

A review of existing literature indicates a lack of in vivo research on this compound. There are no reports of its pharmacological effects being tested in rodent models of diseases such as inflammation, depression, or angiogenesis. Therefore, its potential therapeutic efficacy in these areas remains uninvestigated.

Molecular and Cellular Analysis of Target Engagement and Downstream Effects in Tissues

There is no available data on the molecular and cellular analysis of this compound in tissues. Studies that would identify its biological targets, confirm engagement with these targets in a complex biological system, and elucidate the subsequent downstream cellular effects have not been published.

Preclinical Metabolic Fate and Biotransformation

Information regarding the preclinical metabolic fate and biotransformation of this compound is not available. Studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial for understanding its behavior in a living organism, have not been documented in the scientific literature.

Excretion Pathways and Mass Balance Studies (in preclinical models)No preclinical mass balance studies for this compound have been published. As a result, quantitative data on the routes and rates of excretion (e.g., via urine or feces) in any preclinical model are unavailable.

Due to the absence of this foundational preclinical data, a scientifically accurate and detailed article that adheres to the user's specific requirements, including data tables and detailed research findings, cannot be generated.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine scaffold is a common feature in many biologically active molecules and serves as a versatile template for chemical modification. nih.govnih.gov The substituents at the 2- and 4-positions of the pyrimidine ring are critical determinants of the molecule's interaction with biological systems.

The 4-propoxy group is a key feature influencing the compound's lipophilicity and, consequently, its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. SAR studies on related heterocyclic compounds demonstrate that altering the length and branching of such alkoxy chains can significantly modulate biological activity.

Chain Length: Studies on various inhibitor classes have shown that systematically increasing the length of an aliphatic chain (e.g., from methoxy (B1213986) to propoxy to hexanoyl) can enhance lipophilicity, which may lead to improved efficacy, provided the chain fits within the target's binding site. nih.gov For instance, in one study on pyrimidine derivatives, a long aliphatic hexanoyl chain was found to be more active than shorter-chain amides. nih.gov

Branching: Introducing branching (e.g., an isopropoxy group instead of a propoxy group) can affect the molecule's conformation and steric profile. This can lead to more specific interactions or, conversely, cause steric hindrance that reduces binding affinity. The optimal chain length and configuration are highly dependent on the specific topology of the target protein's binding pocket.

These principles suggest that modifications to the propoxy group of Sodium 2-(4-propoxypyrimidin-2-yl)acetate would be a critical step in optimizing its activity.

The acetate (B1210297) group at the 2-position introduces a negatively charged, hydrophilic region to the molecule. This moiety is crucial for forming specific interactions, such as hydrogen bonds or ionic bonds with positively charged residues (e.g., Arginine or Lysine) in a target's active site.

SAR studies on compounds with similar acidic functional groups have highlighted their importance. For example, in a series of daphnetin (B354214) derivatives, the introduction of a 4-carboxymethyl group, which contains an acetate-like structure, resulted in the strongest radical scavenging activity, indicating the significant electronic influence of this group. mdpi.com The presence and position of the carboxylate are often essential for anchoring the ligand within the binding site and establishing the correct orientation for further interactions. Replacing the acetate with other groups, such as amides or esters, would likely alter the binding mode and biological activity significantly.

While this compound itself is not chiral, the introduction of stereocenters through modification of its side chains could have a profound impact on its biological activity. Biological systems, particularly protein binding sites, are inherently chiral. Consequently, enantiomers of a chiral molecule often exhibit different potencies and effects.

Studies on various classes of molecules confirm the pivotal role of stereochemistry. For example, research on salinomycin (B1681400) derivatives showed that products with the native stereochemistry at the C20 position were more effective at inhibiting cancer cell proliferation than their C20-epimers. nih.gov Similarly, in a study on nature-inspired 3-Br-acivicin isomers, only those with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that uptake and target interaction are stereoselective processes. nih.gov This highlights that if chiral centers were introduced into the propoxy or acetate moieties of the title compound, it would be essential to investigate the activity of each individual stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For pyrimidine derivatives, QSAR studies have been successfully used to build predictive models that guide the synthesis of new, more potent analogs. researchpublish.com

These models are developed by calculating a range of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to find the best correlation with activity. nih.govtandfonline.com

Commonly used descriptors in QSAR studies of pyrimidine derivatives include:

Topological descriptors: Quantify molecular shape and branching.

Electronic descriptors: Describe the electronic properties, such as partial charges and surface area (e.g., PEOE_VSA). tandfonline.com

3D-MoRSE descriptors: Represent the 3D structure of the molecule. researchpublish.com

RDF descriptors: Based on the radial distribution function, encoding information about interatomic distances. researchpublish.com

A typical QSAR study on pyrimidine derivatives might yield a model like the one shown in the interactive table below, which illustrates the types of descriptors and their statistical significance in predicting activity.

Example QSAR Model Descriptors for Pyrimidine Derivatives

| Descriptor | Description | Typical Correlation |

|---|---|---|

| Mor16m | 3D-MoRSE - signal 16 / weighted by atomic masses | Positive |

| GATS3e | Geary autocorrelation - lag 3 / weighted by atomic Sanderson electronegativities | Negative |

| RDF040u | Radial Distribution Function - 4.0 / unweighted | Positive |

| A_Ar | Aromatic ring count | Positive |

| Q.V_N | Negative partial surface area | Negative |

Such models are validated using statistical parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²), with higher values indicating a more robust and predictive model. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might interact with a specific biological target, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict the preferred binding orientation of the ligand within the target's active site and assess the stability of the resulting complex.

Molecular Docking: This process places the ligand into the binding site of a protein in various conformations and scores them based on binding energy. Studies on pyrimidine-based inhibitors targeting various kinases (e.g., FAK, PAK4, PI3K) have revealed common interaction patterns. nih.govrsc.orgrsc.org Key interactions often involve hydrogen bonds between the pyrimidine nitrogen atoms and backbone residues in the hinge region of the kinase, as well as hydrophobic interactions involving the substituents. rsc.orgmdpi.com The acetate moiety would be predicted to form strong electrostatic or hydrogen bond interactions with charged or polar residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to observe the dynamic behavior of the ligand-protein complex over time (typically nanoseconds). mdpi.com These simulations provide insights into the stability of the binding pose and can reveal key conformational changes. Analysis of the MD trajectory can confirm the persistence of important hydrogen bonds and hydrophobic contacts identified during docking. rsc.org The binding free energy can also be calculated using methods like MM/PBSA to provide a more accurate estimation of binding affinity. nih.govrsc.org

Typical Ligand-Target Interactions for Pyrimidine Derivatives

| Interaction Type | Ligand Moiety | Typical Interacting Residue | Target Example |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine Ring Nitrogen | Cysteine (hinge region) | Focal Adhesion Kinase (FAK) rsc.org |

| Hydrogen Bond / Electrostatic | Acetate Group | Arginine, Lysine | Kinase Active Sites nih.gov |

| Hydrophobic | Propoxy Group | Leucine, Isoleucine, Valine | FAK, PAK4 rsc.orgmdpi.com |

| Pi-Alkyl | Pyrimidine Ring | Alanine, Valine | Kinase Active Sites |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to compute the electronic properties of a molecule with high accuracy. modern-journals.complu.mx These calculations provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding biological activity.

Key parameters calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. modern-journals.comresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a biological target. researchgate.net

Optimized Geometry: DFT calculations can determine the most stable three-dimensional conformation of the molecule, providing accurate bond lengths and angles. jchemrev.com

For this compound, DFT calculations would likely show a high negative potential around the oxygen atoms of the acetate group, confirming their role as hydrogen bond acceptors. The distribution of electron density on the pyrimidine ring would influence its ability to participate in π-stacking or other aromatic interactions. jchemrev.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (theoretical focus for research guidance)

The prediction of ADME properties through computational models is a cornerstone of early-stage drug development, helping to weed out compounds with unfavorable pharmacokinetic profiles. nih.govnih.gov For this compound, a variety of in silico tools and models, such as those based on quantitative structure-activity relationships (QSAR), can be employed to forecast its ADME characteristics. nih.gov These predictions are theoretical and serve to guide further experimental research.

Key ADME parameters that can be predicted for a compound like this compound include:

Absorption: Predictions would focus on its potential for oral bioavailability. This involves assessing its solubility, permeability across the intestinal wall, and whether it is a substrate for efflux transporters like P-glycoprotein. Models like the Caco-2 cell permeability assay can be simulated to estimate intestinal absorption. mdpi.com

Distribution: The volume of distribution (VDss) can be computationally estimated to understand how the compound might distribute between plasma and tissues. mdpi.com Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is typically active. mdpi.com

Metabolism: In silico models can predict the likely sites of metabolism on the molecule by cytochrome P450 enzymes. This helps in identifying potential metabolites and can offer insights into the compound's metabolic stability and potential for drug-drug interactions.

Excretion: Predictions can be made about the primary routes of elimination from the body, such as renal or biliary excretion.

A hypothetical in silico ADME profile for a research compound like this compound, based on general properties of similar pyrimidine derivatives, might look like the following:

| ADME Property | Predicted Value | Implication for Research |

| Aqueous Solubility | Moderate | May not require extensive formulation development for initial studies. |

| Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium. |

| Plasma Protein Binding | Moderate | A significant fraction may be available to interact with its target. |

| CYP450 Inhibition | Low | Reduced likelihood of causing metabolic drug-drug interactions. |

| Volume of Distribution | Low to Moderate | Likely to distribute primarily in the extracellular fluid. |

These theoretical predictions are invaluable for prioritizing which novel compounds to synthesize and test, saving considerable time and resources. nih.govpharmaceuticaljournal.net

Bioinformatic Analysis for Target Identification and Pathway Deconvolution

Bioinformatics provides a powerful set of tools to hypothesize the biological targets of a novel compound and to understand the broader biological pathways it may influence. nih.gov For this compound, a bioinformatic approach would typically begin with its chemical structure.

Target Identification:

By comparing the structure of this compound to databases of known bioactive molecules, it is possible to identify potential protein targets. This "chemical similarity" or "ligand-based" approach can suggest that the compound might interact with the same targets as structurally related molecules. Pyrimidine scaffolds, for instance, are known to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes. nih.govmdpi.com

A hypothetical workflow for target identification might involve:

Chemical Similarity Searching: Using databases like ChEMBL and PubChem to find known drugs or bioactive compounds with a similar pyrimidine core structure.

Target Prediction Modeling: Employing machine learning models that have been trained on large datasets of ligand-target interactions to predict the probability of this compound binding to various human proteins.

Reverse Docking: Screening the compound's structure against a library of protein binding sites to identify those with the highest predicted binding affinity.

Pathway Deconvolution:

Once a set of potential protein targets has been identified, bioinformatics tools can be used to place these targets within the context of larger biological pathways. This helps to understand the potential downstream effects of the compound's activity. For example, if a predicted target is a specific kinase, pathway analysis could reveal its role in cell signaling cascades related to cell growth, inflammation, or other cellular processes.

A summary of a hypothetical bioinformatic analysis for this compound is presented below:

| Analysis Type | Predicted Outcome | Potential Implication |

| Chemical Similarity | High similarity to known kinase inhibitors. | The compound may have activity in cancer or inflammatory diseases. |

| Target Prediction | High probability of interacting with cyclin-dependent kinases (CDKs). | Could potentially regulate the cell cycle. |

| Pathway Analysis | Predicted targets are key components of the MAPK signaling pathway. | May modulate cellular processes such as proliferation and differentiation. |

This bioinformatic-driven approach allows researchers to form early hypotheses about the mechanism of action of a new compound, which can then be tested and validated through focused in vitro and in vivo experiments. nih.gov

Future Research Directions and Translational Perspectives Academic Scope

Development of Chemical Probes for Biological System Interrogation

High-quality chemical probes are indispensable tools for dissecting complex biological systems. youtube.compromega.com They enable the investigation of protein function in living systems, which is crucial for both basic research and drug discovery. promega.com A compound like Sodium 2-(4-propoxypyrimidin-2-yl)acetate, with its characteristic pyrimidine (B1678525) core, could be a valuable starting point for the development of such probes.

Future research could focus on modifying the structure of this compound to create selective ligands for specific protein targets. The pyrimidine ring is known to interact with a variety of biological targets by forming hydrogen bonds, and its structure can be readily modified to enhance affinity and selectivity. mdpi.commdpi.com By attaching reporter tags, such as fluorophores or biotin, to a derivatized version of the compound, researchers could create probes to visualize and quantify target engagement in cells. These probes would be instrumental in validating the biological targets of pyrimidine-based compounds and elucidating their mechanism of action at a molecular level. youtube.com The development of such tools would not only advance our understanding of fundamental biology but also accelerate the discovery of new therapeutic targets.

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The pyrimidine scaffold is present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-infective, and anti-inflammatory agents. nih.govtandfonline.com While specific preclinical data for this compound is not extensively documented in publicly available literature, the known biological activities of structurally related pyrimidine derivatives provide a strong rationale for its investigation in various disease contexts.

For instance, many pyrimidine-based molecules have been developed as protein kinase inhibitors for the treatment of cancer. benthamscience.com Future preclinical studies could therefore explore the potential of this compound and its analogs as anticancer agents. researchgate.net Such investigations would involve screening the compound against a panel of cancer cell lines to identify potential antiproliferative activity. nih.gov Positive hits would then be followed by more detailed mechanistic studies to identify the molecular target and signaling pathways affected. Given the broad range of biological activities associated with pyrimidines, there is also potential for discovering novel applications in other areas, such as neurodegenerative diseases or metabolic disorders. mdpi.comnih.gov

Design of Next-Generation Pyrimidine-Based Chemical Entities

The design and synthesis of new chemical entities (NCEs) are central to the advancement of pharmacotherapy. nih.gov The pyrimidine nucleus serves as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility makes this compound an attractive starting point for the design of next-generation pyrimidine-based drugs.

Medicinal chemists can systematically modify the structure of this compound to optimize its pharmacological properties. mdpi.com Structure-activity relationship (SAR) studies, guided by computational modeling and experimental screening, can be employed to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov For example, modifications at the 2, 4, and 5 positions of the pyrimidine ring can significantly alter the biological activity of the compound. mdpi.com The propoxy and acetate (B1210297) groups of this compound offer additional sites for chemical modification. Through iterative cycles of design, synthesis, and biological evaluation, it is conceivable that novel drug candidates with improved efficacy and safety profiles could be developed from this chemical scaffold.

Integration with Systems Biology and Omics Technologies for Holistic Understanding

Modern drug discovery is increasingly reliant on a systems-level understanding of disease. mdpi.com Systems biology, in conjunction with "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for elucidating the complex molecular networks that underlie disease pathogenesis. nih.govmdpi.com The future investigation of this compound and other pyrimidine derivatives would greatly benefit from the integration of these approaches.

Omics technologies can be used to generate comprehensive molecular profiles of cells or tissues treated with the compound, providing insights into its mechanism of action and potential off-target effects. nih.gov For example, transcriptomic analysis could reveal changes in gene expression patterns, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics could shed light on the impact of the compound on cellular metabolism. mdpi.com Integrating these multi-omics datasets can help to build predictive models of drug response and identify biomarkers for patient stratification. medrxiv.orgresearchgate.net This holistic approach will be crucial for advancing our understanding of pyrimidine-based drugs and for the development of more personalized and effective therapies.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(4-propoxypyrimidin-2-yl)acetate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis followed by neutralization. For example:

Ester Hydrolysis : React the ethyl ester precursor (e.g., Ethyl 2-(4-propoxypyrimidin-2-yl)acetate) with NaOH in aqueous ethanol under reflux to yield the carboxylic acid intermediate.

Neutralization : Treat the acid with sodium bicarbonate or NaOH to form the sodium salt.

Reagents like potassium carbonate (K₂CO₃) in acetone or DMF are commonly used for substitution reactions, as seen in analogous pyrimidine derivatives . Purification via recrystallization or column chromatography is recommended.

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the pyrimidine ring protons (δ 8.2–8.6 ppm) and acetate moiety (δ 3.6–4.0 ppm for CH₂COO⁻).

- Mass Spectrometry (HRMS) : Validate the molecular ion [M+Na]⁺ with <2 ppm mass error.

- Elemental Analysis : Match calculated and observed C, H, N, and Na percentages. Batch-specific Certificates of Analysis (COA) should include these data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data of this compound?

- Methodological Answer : Contradictions in X-ray diffraction data (e.g., unresolved hydrogen bonding or disorder) require:

Refinement Tools : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Cross-Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate bond lengths/angles.

Complementary Techniques : Pair crystallography with solid-state NMR or IR spectroscopy to resolve ambiguities in hydrogen bonding networks .

Q. How to design experiments to assess the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- In Silico Studies :

- Molecular Docking : Target pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

- ADME Prediction : Use SwissADME to evaluate bioavailability and BBB penetration.

- Stress-Protective Effects : Assess oxidative stress mitigation in cell models using ROS scavenging assays, as demonstrated for related sodium acetate derivatives .

Q. What are the challenges in optimizing reaction conditions for scale-up in academic settings?

- Methodological Answer :

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification complexity.

- Catalyst Efficiency : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize side reactions.

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediates. Pilot-scale reactions (10–100 g) should adhere to QbD principles, as seen in custom synthesis protocols for structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.